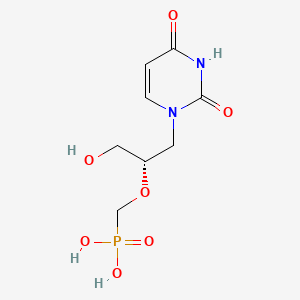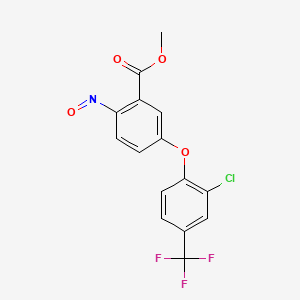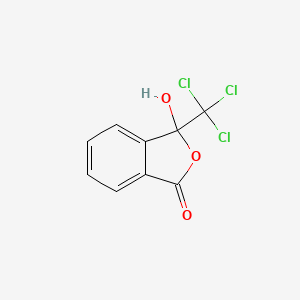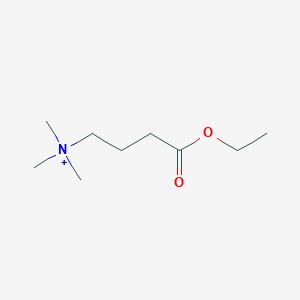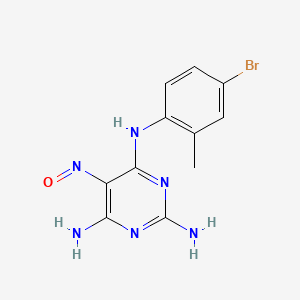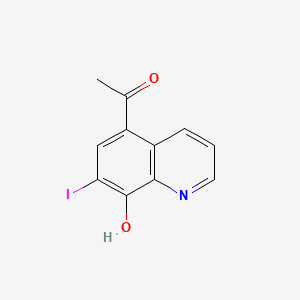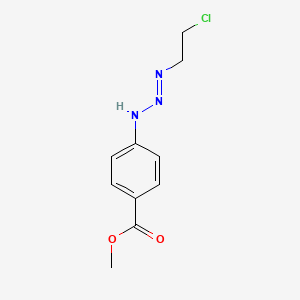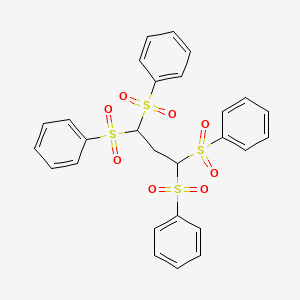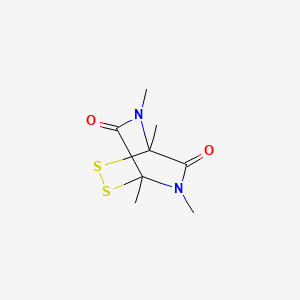
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone is a complex organic compound characterized by its unique structure, which includes a pyridinone core substituted with ethyl, methyl, and benzothiazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using ethyl and methyl halides, respectively.
Introduction of the Benzothiazolyl Group: The benzothiazolyl group is attached via a nucleophilic substitution reaction, where the benzothiazole moiety reacts with the pyridinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzothiazole derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the benzothiazolyl group.
Applications De Recherche Scientifique
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone involves its interaction with specific molecular targets. The benzothiazolyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and thus exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone: Unique due to its specific substitution pattern.
6-Methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone: Lacks the ethyl group, which may affect its reactivity and biological activity.
5-Ethyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone: Lacks the methyl group, potentially altering its chemical properties.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both ethyl and methyl groups, along with the benzothiazolyl moiety, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
135525-69-8 |
|---|---|
Formule moléculaire |
C17H18N2OS |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-[2-(1,3-benzothiazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2OS/c1-3-12-10-13(17(20)18-11(12)2)8-9-16-19-14-6-4-5-7-15(14)21-16/h4-7,10H,3,8-9H2,1-2H3,(H,18,20) |
Clé InChI |
LZQXQNZBXMSGAI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=O)C(=C1)CCC2=NC3=CC=CC=C3S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



